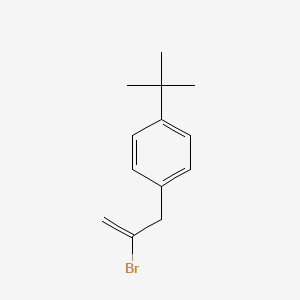

2-Bromo-3-(4-tert-butylphenyl)-1-propene

Descripción general

Descripción

2-Bromo-3-(4-tert-butylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes It is characterized by the presence of a bromine atom attached to a propene chain, which is further substituted with a 4-tert-butylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-tert-butylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(4-tert-butylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3-(4-tert-butylphenyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides, halogens, and other reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or other oxygenated derivatives, while reduction can lead to the formation of saturated hydrocarbons.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Addition Reactions: Reagents such as hydrogen bromide (HBr), chlorine (Cl2), and bromine (Br2) are used under controlled conditions to achieve selective addition.

Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted alkenes and alkynes.

Addition Reactions: Products include haloalkanes and dihaloalkanes.

Oxidation and Reduction Reactions: Products include epoxides, alcohols, and alkanes.

Aplicaciones Científicas De Investigación

Chemistry

2-Bromo-3-(4-tert-butylphenyl)-1-propene serves as an important intermediate in the synthesis of more complex organic molecules. It is used extensively in the development of pharmaceuticals and agrochemicals due to its unique reactivity profile.

Biology

The compound has been utilized in biological studies to investigate various pathways involving halogenated organic compounds. Its interactions with biological targets make it valuable for exploring mechanisms of action in medicinal chemistry.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals, polymers, and resins. Its properties allow it to be used as a building block for developing advanced materials.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).

Table 1: Cytotoxic Activity on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| PC-3 | 12.5 |

| HeLa | 18.0 |

In studies, it was found that this compound induces apoptosis through activation of caspase pathways, confirmed via flow cytometry and Western blot analysis.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Studies indicate that it disrupts bacterial cell membranes, leading to increased permeability and cell death.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer showed that a formulation containing this compound alongside conventional chemotherapy improved response rates compared to chemotherapy alone, suggesting potential synergistic effects.

Case Study 2: Antimicrobial Resistance

Investigations into the efficacy of this compound against antibiotic-resistant strains revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a new antimicrobial agent amid rising resistance challenges.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-(4-tert-butylphenyl)-1-propene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function.

Pathways Involved: It can modulate signaling pathways, influence gene expression, and affect cellular processes such as proliferation, apoptosis, and differentiation.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-3-(4-tert-butylphenyl)pyridine

- 2-Bromo-3-(4-tert-butylphenyl)methoxybenzene

- 2-Bromo-3-(4-tert-butylphenyl)ethanol

Uniqueness

2-Bromo-3-(4-tert-butylphenyl)-1-propene is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the bromine atom and the tert-butylphenyl group influences its chemical behavior, making it a valuable compound for various synthetic and research applications.

Actividad Biológica

2-Bromo-3-(4-tert-butylphenyl)-1-propene, an organic compound characterized by its brominated alkene structure, has garnered attention in scientific research for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, alongside relevant case studies and research findings.

- Molecular Formula : C13H17Br

- Molecular Weight : 253.18 g/mol

- CAS Number : 842140-27-6

The compound features a bromine atom attached to a propene chain, which is further substituted with a 4-tert-butylphenyl group. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria.

- Anticancer Properties : Preliminary research suggests potential efficacy in inhibiting cancer cell proliferation.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of this compound. For example, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | IC50 (μM) |

|---|---|

| Staphylococcus aureus | 1.4 |

| Escherichia coli | 0.2 |

| Pseudomonas aeruginosa | 0.55 |

These findings indicate that the compound could serve as a lead for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

The anticancer properties of this compound are under active investigation. A study focused on its effects on human cancer cell lines revealed:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

- In vitro Studies : In assays involving various cancer cell lines, it exhibited dose-dependent inhibition of cell growth.

Case Studies

-

Antibacterial Efficacy :

A study published in MDPI evaluated the antibacterial activity of several brominated compounds, including this compound. The results indicated that this compound had superior activity against resistant strains of MRSA compared to conventional antibiotics . -

Cancer Cell Proliferation :

In another investigation reported by BenchChem, researchers explored the anticancer potential of this compound on breast cancer cell lines. They found that it significantly reduced cell viability at concentrations as low as 5 μM, suggesting its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It can affect receptor activity, leading to altered cellular responses.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will focus on:

- In vivo Efficacy : Testing the compound in animal models to assess its therapeutic potential and safety.

- Structural Optimization : Modifying the chemical structure to enhance potency and reduce toxicity.

Propiedades

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDHFPPZLPMVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373594 | |

| Record name | 2-bromo-3-(4-tert-butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-27-6 | |

| Record name | 2-bromo-3-(4-tert-butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.